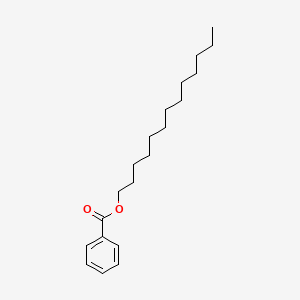
Tridecyl Benzoate
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of Tridecyl Benzoate consists of a benzoate group attached to a tridecyl chain . The InChI representation of its structure isInChI=1S/C20H32O2/c1-2-3-4-5-6-7-8-9-10-11-15-18-22-20(21)19-16-13-12-14-17-19/h12-14,16-17H,2-11,15,18H2,1H3 . Physical And Chemical Properties Analysis
Tridecyl Benzoate has a molecular weight of 304.5 g/mol . It has a density of 0.9±0.1 g/cm³, a boiling point of 398.3±10.0 °C at 760 mmHg, and a flash point of 168.3±6.5 °C . It has 2 hydrogen bond acceptors, 0 hydrogen bond donors, and 14 freely rotating bonds .Applications De Recherche Scientifique
Enhancement in Chemical Reactions
Tridecyl benzoate, specifically its derivatives, have been utilized in chemical reactions. For example, the role of fine carbon particles in the alkaline hydrolysis of tridecyl formate and benzyl benzoate (among others) showed enhancements in reaction rates. This is significant in both solid-liquid and liquid-liquid reactions, where fine carbon particles can increase reaction rates by a factor of 1.2–5 (Janakiraman & Sharma, 1985).
Medical Imaging and Stem Cell Tracking
In the field of medical imaging, derivatives of tridecyl benzoate, such as hexadecyl-1,4,7,10-tetraazacyclododecane-tetraacetic acid-benzoate, have been labeled with copper-64 for use in positron emission tomography (PET) imaging. This application is significant for tracking stem cells in live subjects (Kim et al., 2015).
Analytical Chemistry
Tridecyl benzoate and its analogs have applications in analytical chemistry. A study demonstrated the use of tridodecylamine, a compound similar to tridecyl benzoate, as an effective extractant for phenol from wastewater, highlighting its potential in environmental monitoring and remediation (Datta & Uslu, 2014).
Biomedical Research
In biomedical research, derivatives of tridecyl benzoate have been explored. For instance, sodium benzoate, used in pediatric drug formulations, demonstrated its efficacy in improving the palatability and administration of medications (Breitkreutz et al., 2003).
Biochemical Assays
Tridecyl benzoate derivatives have also found use in biochemical assays. For example, a benzoate-sensitive membrane electrode made with tridodecylmethylammonium chloride was developed for the detection of cholinesterase in blood serum, indicating its utility in clinical diagnostics and research (Katsu & Kayamoto, 1991).
Safety and Hazards
Mécanisme D'action
Target of Action
Tridecyl Benzoate is a hydrophobic, non-ionic surface active agent . It is used in cosmetics for its ability to reduce the surface tension of water and oil . This suggests that its primary targets are likely the lipid layers of skin cells, where it can interact with both the aqueous and lipid components to modify the surface properties.
Mode of Action
It is known that benzoate esters, such as tridecyl benzoate, can exert toxic effects on the nervous system of parasites, resulting in their death . It is also toxic to mite ova . This suggests that Tridecyl Benzoate may interact with its targets, potentially disrupting their normal function and leading to their death.
Biochemical Pathways
The benzoate degradation process breaks down benzoate in the lower bph pathway . 2-hydroxypenta-2,4-dienoate is subsequently transformed into acetyl-coa and pyruvate by 2-hydroxypenta-2,4-dienoate hydratase (bphe), 4-hydroxy-2-oxovalerate aldolase (bphf), and acetaldehyde dehydrogenase (bphg) .
Pharmacokinetics
General principles of pharmacokinetics suggest that the compound’s adme (absorption, distribution, metabolism, and excretion) properties would impact its bioavailability . For instance, the compound’s hydrophobic nature may influence its absorption and distribution within the body. Its metabolism would likely involve the breakdown of the ester bond to release benzoic acid and tridecanol, which could then undergo further metabolism.
Result of Action
Given its use in cosmetics and its surface-active properties, it may help to improve the texture and feel of the skin by modifying the surface properties of skin cells . In addition, its potential toxicity to parasites and mites suggests it may have antimicrobial properties .
Propriétés
IUPAC Name |
tridecyl benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O2/c1-2-3-4-5-6-7-8-9-10-11-15-18-22-20(21)19-16-13-12-14-17-19/h12-14,16-17H,2-11,15,18H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHXPEXIJLNFIBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCOC(=O)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90737595 | |
| Record name | Tridecyl benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90737595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tridecyl Benzoate | |
CAS RN |
29376-83-8 | |
| Record name | Tridecyl benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90737595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





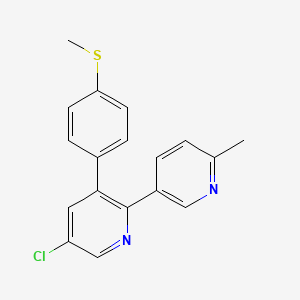
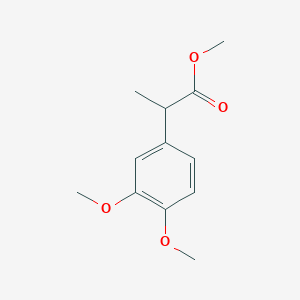
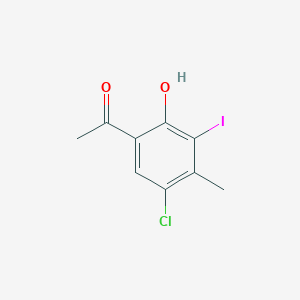
![(2'-Methoxy[1,1'-biphenyl]-2-yl)methanamine](/img/structure/B3121726.png)
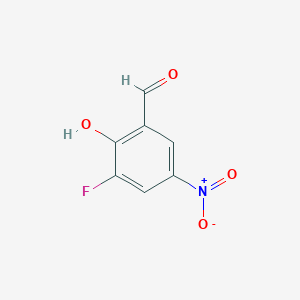

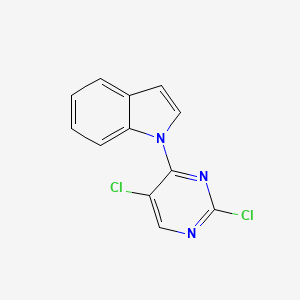
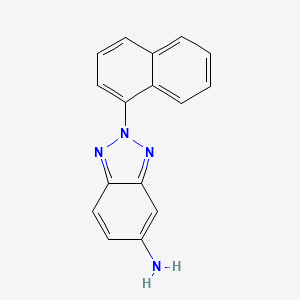
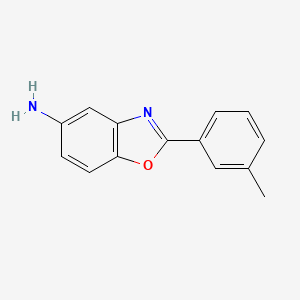
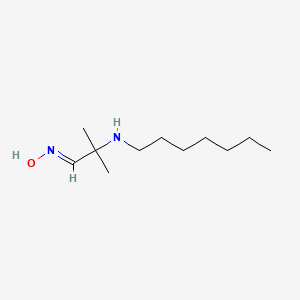
![4-[2-Amino-4-(dimethylsulfamoyl)anilino]butanoic acid](/img/structure/B3121795.png)
![{Dimethylimidazo[2,1-b][1,3,4]thiadiazol-5-yl}methanol](/img/structure/B3121800.png)